5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole
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Overview
Description
5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a chloro group, a methoxyphenylsulfonylmethyl group, and a phenyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenylsulfonylmethyl group: This step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Introduction of the phenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with the pyrazole intermediate in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of corresponding amines or alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives with potential biological activity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds to 5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole include other pyrazole derivatives with different substituents. These compounds may have varying biological activities and properties, depending on the nature and position of the substituents. For example:
5-chloro-3-methyl-1-phenyl-1H-pyrazole: Lacks the methoxyphenylsulfonylmethyl group, resulting in different chemical and biological properties.
4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole: Lacks the chloro group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-4-[(2-methoxyphenyl)sulfonylmethyl]-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-21-18(19)14(17(20-21)13-8-4-3-5-9-13)12-25(22,23)16-11-7-6-10-15(16)24-2/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNXHAPNRYJOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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